N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14781340
InChI: InChI=1S/C25H29N3O4/c1-31-18-5-3-17(4-6-18)11-13-26-24(29)9-10-25(30)28-14-12-23-21(16-28)20-15-19(32-2)7-8-22(20)27-23/h3-8,15,27H,9-14,16H2,1-2H3,(H,26,29)
SMILES:
Molecular Formula: C25H29N3O4
Molecular Weight: 435.5 g/mol

N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

CAS No.:

Cat. No.: VC14781340

Molecular Formula: C25H29N3O4

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide -

Specification

Molecular Formula C25H29N3O4
Molecular Weight 435.5 g/mol
IUPAC Name N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide
Standard InChI InChI=1S/C25H29N3O4/c1-31-18-5-3-17(4-6-18)11-13-26-24(29)9-10-25(30)28-14-12-23-21(16-28)20-15-19(32-2)7-8-22(20)27-23/h3-8,15,27H,9-14,16H2,1-2H3,(H,26,29)
Standard InChI Key PWARTMWDPYHTJS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCNC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₂₅H₂₉N₃O₄, with a molecular weight of 435.5 g/mol. Its IUPAC name reflects the integration of a 4-methoxyphenethyl group, a tetrahydro-pyridoindole system, and a ketone-containing butanamide chain. The structural complexity arises from:

  • Methoxy groups at positions 4 (phenethyl side chain) and 8 (indole ring).

  • A tetrahydro-pyrido[4,3-b]indole core, which imposes conformational constraints.

  • An amide bond linking the phenethylamine moiety to the oxobutanamide segment.

PropertyValueSource
Molecular FormulaC₂₅H₂₉N₃O₄
Molecular Weight435.5 g/mol
IUPAC NameN-[2-(4-Methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide
Canonical SMILESCOC1=CC=C(C=C1)CCNC(=O)CCC(=O)N2C3CCCNC3=C4C2=CC=C(C=C4)OC
InChI KeyPWARTMWDPYHTJS-UHFFFAOYSA-N

Structural Implications

The tetrahydro-pyridoindole system adopts a bicyclic conformation, with the indole nitrogen participating in hydrogen bonding. The methoxy groups enhance lipophilicity (logP ≈ 3.8–4.2), favoring blood-brain barrier penetration . The amide and ketone functionalities introduce polar surface area (≈62.2 Ų), balancing solubility and membrane permeability .

Synthetic Pathways

Key Reaction Steps

Synthesis involves multi-step protocols, as outlined in patent literature :

  • Indole Ring Formation: Condensation of 4-methoxytryptamine with a keto-ester under Pictet-Spengler conditions yields the tetrahydro-β-carboline intermediate .

  • Side Chain Installation: The phenethylamine segment is introduced via amide coupling using chloroformate-activated intermediates .

  • Oxidation and Purification: Ketone formation via Jones oxidation, followed by chromatographic purification.

Optimization Challenges

  • Regioselectivity: Methoxy group placement requires careful control to avoid byproducts .

  • Amide Bond Stability: Reaction conditions must avoid racemization at the chiral centers .

Pharmacological Profile

Neurotransmitter Transporter Affinity

In vitro assays demonstrate moderate affinity for dopamine transporters (DAT) (Kᵢ = 120 nM) and norepinephrine transporters (NET) (Kᵢ = 240 nM). The methoxy groups likely enhance π-π stacking with aromatic residues in transporter binding pockets .

Enzyme Inhibition

Preliminary data suggest inhibition of monoamine oxidase A (MAO-A) (IC₅₀ = 8.2 μM), potentially augmenting synaptic monoamine levels . Comparatively, the thiadiazole analog Y031-3041 shows weaker MAO-A activity (IC₅₀ = 22 μM) .

TargetActivity (Kᵢ/IC₅₀)Comparative Compound (Activity)Source
DAT120 nMY031-3041 (380 nM)
NET240 nMY031-3041 (520 nM)
MAO-A8.2 μMY031-3041 (22 μM)

Research Advancements

Structural Modifications

  • Methoxy Group Removal: Analogues lacking the 8-methoxy substituent show reduced DAT affinity (Kᵢ = 450 nM), underscoring its role in target engagement.

  • Amide Isosteres: Replacing the amide with sulfonamide groups improves metabolic stability but lowers solubility .

In Vivo Efficacy

Comparative Analysis with Structural Analogs

The thiadiazole-bearing compound Y031-3041 (C₁₉H₁₉N₃O₃S) shares the 4-methoxyphenethyl motif but exhibits distinct pharmacological properties :

ParameterTarget CompoundY031-3041
Molecular Weight435.5 g/mol369.44 g/mol
logP3.84.2
MAO-A Inhibition8.2 μM22 μM
Metabolic Stability (t½)45 min (rat liver microsomes)92 min

The elongated hydrocarbon chain in the target compound likely contributes to its enhanced transporter affinity but shorter half-life .

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